(5-((tert-Butoxycarbonyl)amino)-2,3-difluorophenyl)boronic acid
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Overview
Description
(5-((tert-Butoxycarbonyl)amino)-2,3-difluorophenyl)boronic acid is an organoboron compound that has garnered interest due to its potential applications in various fields such as chemistry, biology, and medicine. This compound is particularly notable for its role in Suzuki–Miyaura coupling reactions, which are widely used in organic synthesis to form carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-((tert-Butoxycarbonyl)amino)-2,3-difluorophenyl)boronic acid typically involves the hydroboration of an appropriate precursor. Hydroboration is a common method for preparing organoborane reagents, where a B–H bond is added over an alkene or alkyne to yield the corresponding alkyl or alkenylborane . The reaction conditions often involve mild temperatures and the use of catalysts to facilitate the process.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar principles to laboratory synthesis, with optimizations for scale, cost, and efficiency. The use of continuous flow reactors and automated systems may be employed to enhance production rates and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
(5-((tert-Butoxycarbonyl)amino)-2,3-difluorophenyl)boronic acid primarily undergoes reactions typical of boronic acids, including:
Suzuki–Miyaura Coupling: This reaction forms carbon-carbon bonds and is facilitated by palladium catalysts.
Oxidation: The boronic acid group can be oxidized to form boronic esters or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Nucleophiles: For substitution reactions.
Major Products
Biaryl Compounds: From Suzuki–Miyaura coupling.
Boronic Esters: From oxidation reactions.
Substituted Phenyl Derivatives: From substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, (5-((tert-Butoxycarbonyl)amino)-2,3-difluorophenyl)boronic acid is used as a reagent in organic synthesis, particularly in the formation of biaryl compounds through Suzuki–Miyaura coupling .
Biology and Medicine
The compound’s derivatives are explored for their potential biological activities, including as enzyme inhibitors and in drug development. Its ability to form stable complexes with biomolecules makes it a valuable tool in medicinal chemistry.
Industry
In the industrial sector, this compound is used in the synthesis of advanced materials and pharmaceuticals. Its role in forming carbon-carbon bonds is crucial for the development of complex organic molecules.
Mechanism of Action
The mechanism of action for (5-((tert-Butoxycarbonyl)amino)-2,3-difluorophenyl)boronic acid in Suzuki–Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst forms a complex with the electrophilic organic group.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The new carbon-carbon bond is formed, and the palladium catalyst is regenerated.
Comparison with Similar Compounds
Similar Compounds
3,5-Difluorophenylboronic Acid: Another boronic acid used in similar coupling reactions.
2-BOC-Aminomethyl-5-Fluorophenylboronic Acid: A related compound with similar reactivity.
Uniqueness
(5-((tert-Butoxycarbonyl)amino)-2,3-difluorophenyl)boronic acid is unique due to its specific substitution pattern, which can influence its reactivity and the stability of the resulting products. This makes it particularly useful in applications requiring precise control over reaction outcomes.
Properties
IUPAC Name |
[2,3-difluoro-5-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BF2NO4/c1-11(2,3)19-10(16)15-6-4-7(12(17)18)9(14)8(13)5-6/h4-5,17-18H,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDRMRAVZTSTKHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1F)F)NC(=O)OC(C)(C)C)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BF2NO4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.04 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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